molecular formula C16H16O B14686971 1,1'-(2-Ethoxyethene-1,1-diyl)dibenzene CAS No. 36586-15-9

1,1'-(2-Ethoxyethene-1,1-diyl)dibenzene

Cat. No.: B14686971
CAS No.: 36586-15-9
M. Wt: 224.30 g/mol
InChI Key: JDBXVXSDDGHKFB-UHFFFAOYSA-N
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Description

2-Ethoxy-1,1-diphenylethene is an organic compound characterized by the presence of an ethoxy group and two phenyl groups attached to an ethene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1,1-diphenylethene can be achieved through several methods. One common approach involves the reaction of 1,1-diphenylethylene with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Ethoxy-1,1-diphenylethene typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1,1-diphenylethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-Ethoxy-1,1-diphenylethene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic applications.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,1-diphenylethene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenylethylene: Shares a similar structure but lacks the ethoxy group.

    Stilbene: Contains a similar ethene moiety with phenyl groups but differs in the position of substituents.

    Dibenzofulvene: An analogue with a different arrangement of phenyl groups.

Uniqueness

2-Ethoxy-1,1-diphenylethene is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

36586-15-9

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

(2-ethoxy-1-phenylethenyl)benzene

InChI

InChI=1S/C16H16O/c1-2-17-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,2H2,1H3

InChI Key

JDBXVXSDDGHKFB-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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